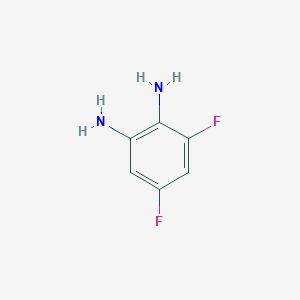

3,5-Difluorobenzene-1,2-diamine

説明

Historical Context and Significance of Fluorinated Aromatic Diamines in Synthetic Chemistry

The development of fluorinated aromatic diamines is intrinsically linked to the broader field of organofluorine chemistry, which saw a surge in interest in the mid-20th century. Initially, the focus was on the synthesis of highly fluorinated compounds for applications in materials science, such as in the development of thermally stable polymers and lubricants. Aromatic diamines, as key monomers, were a natural target for fluorination to enhance the properties of resulting polymers like polyimides and polyamides. The incorporation of fluorine was found to improve thermal stability, chemical resistance, and solubility, while also reducing color and dielectric constant in the final materials. mdpi.comnih.gov

Over time, the significance of fluorinated aromatic diamines expanded into the realm of medicinal chemistry. The introduction of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org This has led to the development of numerous fluorinated pharmaceuticals. Aromatic diamines serve as versatile scaffolds for the synthesis of various heterocyclic compounds, which are prevalent in many drug structures.

Positioning of 3,5-Difluorobenzene-1,2-diamine within the Landscape of Functionalized Aryl Diamines

This compound, with its CAS number 2369-29-1, occupies a unique position among functionalized aryl diamines. nih.gov Its structure, featuring two fluorine atoms meta to one amino group and ortho/para to the other, creates a distinct electronic environment. The strong electron-withdrawing nature of the fluorine atoms significantly influences the nucleophilicity of the amino groups and the reactivity of the aromatic ring. This specific substitution pattern differentiates it from other isomers like 4,5-difluorobenzene-1,2-diamine, leading to different reactivity profiles and ultimately different applications. nih.gov

The presence of the 1,2-diamine functionality makes it an ideal precursor for the synthesis of a variety of heterocyclic systems, most notably benzimidazoles. The fluorine atoms can serve as handles for further functionalization or can be retained in the final product to modulate its properties.

Research Gaps and Future Directions in this compound Chemistry

Despite its potential, the full scope of this compound's utility in synthetic chemistry remains an active area of investigation. While its role as a monomer in specialty polymers is recognized, a deeper understanding of the structure-property relationships in these materials is needed. For instance, systematic studies on how the specific fluorine substitution pattern of this diamine affects the performance of polyimides compared to other fluorinated diamines are still emerging. mdpi.com

In medicinal chemistry, while the synthesis of benzimidazoles from this diamine is established, the exploration of the resulting fluorinated compounds for a wide range of therapeutic targets is an area ripe for expansion. researchgate.netnih.gov The development of more efficient and sustainable synthetic routes to this compound itself is another critical research direction. Current methods often involve multiple steps and harsh reaction conditions. google.com Future research will likely focus on catalytic methods and process optimization to make this valuable building block more readily accessible. Furthermore, a comprehensive investigation into the coordination chemistry of this diamine with various metal centers could unveil novel catalysts and materials with interesting electronic and photophysical properties.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2369-29-1 | nih.gov |

| Molecular Formula | C₆H₆F₂N₂ | nih.gov |

| Molecular Weight | 144.12 g/mol | nih.gov |

| Appearance | Solid | mdpi.com |

| Melting Point | Not specified | |

| Boiling Point | 246.1°C at 760 mmHg | nih.gov |

| InChI | 1S/C6H6F2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | nih.gov |

| InChIKey | QGNXDMSEEPNKCF-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=C(C=C(C(=C1N)N)F)F | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

3,5-difluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNXDMSEEPNKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371575 | |

| Record name | 1,2-Diamino-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-29-1 | |

| Record name | 1,2-Diamino-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2369-29-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,5 Difluorobenzene 1,2 Diamine

Strategic Synthesis Routes for 3,5-Difluorobenzene-1,2-diamine

The synthesis of this compound is a multi-step process that requires careful strategic planning to ensure the correct regiochemistry of the substituents. The primary routes involve either fluorination-based or amination-based approaches. Fluorination strategies focus on the introduction of fluorine atoms onto a benzene (B151609) ring, which can be challenging due to the high reactivity of fluorinating agents. Amination-based strategies, conversely, start with a difluorinated benzene derivative and focus on the introduction of the two adjacent amino groups. A direct synthesis has been reported starting from 2,4-difluoro-6-nitroaniline, which is reduced to yield 3,5-difluoro-1,2-phenylenediamine chemicalbook.com.

Fluorination-Based Approaches to Aromatic Diamines

Fluorination-based methods are centered on the incorporation of fluorine atoms into an aromatic system. This can be accomplished through various techniques, including direct reaction with elemental fluorine, halogen exchange reactions, or more specialized methods like the ring-opening of nitrogen-containing heterocycles.

Direct fluorination involves the reaction of a benzene derivative with a potent fluorinating agent, such as elemental fluorine (F₂). This method is capable of forming fluorobenzene from benzene mdpi.com. The reaction of benzene with fluorine atoms can proceed through two main channels: hydrogen abstraction to form a phenyl radical or hydrogen substitution, which primarily yields an ipso-fluorocyclohexadienyl radical mdpi.com. The process can be conducted in the gas phase, and at pressures of 0.4–4.0 atmospheres, fluorobenzene is the sole stable product mdpi.com.

The introduction of fluorine atoms to a benzene ring has a notable effect on the molecule's electronic properties and aromaticity. Fluorination tends to decrease the π electron delocalization, which can influence the reactivity of the ring in subsequent reactions researchgate.net. Despite successful conversions on deactivated benzene derivatives, the direct fluorination of non-deactivated benzene on an industrial scale presents significant challenges google.com.

Table 1: Conditions for Direct Fluorination of Benzene

| Parameter | Value |

|---|---|

| Reactant | Benzene |

| Reagent | Fluorine Gas (F₂) |

| Pressure | ~1 to 10 bar (absolute) |

This table summarizes typical conditions for the direct fluorination process.

The Halogen Exchange (Halex) reaction is a powerful method for introducing fluorine atoms into an aromatic ring by displacing other halogens, typically chlorine. A key intermediate for the synthesis of compounds with a 3,5-difluoro substitution pattern is 3,5-difluorochlorobenzene. This intermediate can be prepared via the reaction of 1,3,5-trichlorobenzene with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or a mixture of KF and cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide google.com. However, this reaction often requires high temperatures, around 275-280°C, to proceed effectively google.com. Once 3,5-difluorochlorobenzene is formed, it can be converted to 3,5-difluoroaniline, which serves as a precursor for more complex diamine structures google.com.

Table 2: Synthesis of 3,5-Difluorochlorobenzene via Halex Reaction

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 1,3,5-Trichlorobenzene | KF | Dimethyl sulfoxide | 280°C | 3,5-Difluorochlorobenzene | 47.7% |

Data from a study on the synthesis of 3,5-difluoroaniline precursors google.com.

A specialized method for synthesizing molecules containing both fluorine and amino groups involves the fluoride-mediated opening of an aziridine ring. Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. When activated by an electron-withdrawing group on the nitrogen, the aziridine ring can be opened by a nucleophilic fluoride source, leading to the formation of β-fluoroamines acs.org. This reaction provides a route to fluorinated diamino acid derivatives acs.orgresearchgate.net.

The reaction can be performed using reagents like XtalFluor-E in refluxing dioxane, which acts as the fluoride source acs.orgresearchgate.net. The process is often highly regioselective and stereoselective acs.orgresearchgate.netmdpi.com. For example, the ring opening of an activated aziridine can yield fluorinated diamino acid derivatives where the fluorine atom and an amino group are on adjacent carbons acs.org. While this method is primarily used for creating aliphatic fluorinated diamino acids, it represents a fundamental strategy for the vicinal installation of fluoro and amino functionalities researchgate.netmdpi.com.

Amination-Based Approaches

Amination-based strategies begin with a difluorinated aromatic compound and focus on the subsequent introduction of amino groups. Nucleophilic aromatic substitution is the cornerstone of this approach.

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing amino groups onto an aromatic ring that is activated by electron-withdrawing substituents, such as fluorine atoms masterorganicchemistry.commdpi.com. In this reaction, a nucleophile (like an amine or ammonia) attacks the electron-poor aromatic ring, displacing a leaving group masterorganicchemistry.com. The presence of fluorine atoms on the ring facilitates this reaction mdpi.com.

A common strategy involves the reaction of a fluoro-nitroaromatic compound with an amine, followed by the reduction of the nitro group to a second amino group. For instance, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine can be prepared in two steps starting with the SNAr reaction between 1-fluoro-2-nitrobenzene and 3,5-bis(trifluoromethyl)benzylamine, followed by catalytic hydrogenation of the nitro group mdpi.com. This highlights a general pathway: nitration, nucleophilic substitution of a halide, and subsequent reduction of the nitro group.

The SNAr reaction is generally accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group, as this placement allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex masterorganicchemistry.comnih.gov.

Table 3: Example of SNAr for Amine Synthesis

| Aromatic Substrate | Nucleophile | Base | Solvent | Product | Yield |

|---|

This table details the first step in a two-step synthesis of a substituted benzene-1,2-diamine mdpi.com.

Reduction Reactions of Nitro-Substituted Precursors to Diamines

A prevalent and effective method for synthesizing aromatic diamines, including this compound, is the reduction of the corresponding dinitro or nitro-amino compounds. This transformation is a cornerstone of aromatic chemistry, offering high yields and relatively straightforward procedures. The choice of reducing agent and reaction conditions is pivotal in ensuring the complete conversion of nitro groups to amines without affecting other functional groups on the aromatic ring.

Catalytic Hydrogenation with Palladium

Catalytic hydrogenation stands out as a clean and highly efficient method for the reduction of nitroarenes. The use of palladium, typically supported on activated carbon (Pd/C), is particularly favored due to its high catalytic activity and selectivity under mild conditions. rsc.org

In a typical procedure for a related compound, 4,5-Difluoro-2-nitro-aniline is hydrogenated in the presence of 10% palladium on carbon in a methanol solvent. chemicalbook.com The reaction is carried out under a hydrogen pressure of 50 psi for approximately 3 hours. chemicalbook.com Following the reaction, the palladium catalyst is removed by filtration through diatomaceous earth, and the solvent is evaporated to yield the diamine product in high purity. chemicalbook.com This method is advantageous as it often results in near-quantitative yields and avoids the use of harsh chemical reductants, making it an environmentally benign option. chemicalbook.commdpi.com

For instance, the catalytic hydrogenation of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline using a 10% Pd-C catalyst in ethanol (B145695) under a hydrogen atmosphere (4 bar) for 6 hours at 25°C affords the corresponding diamine in a 97% yield. mdpi.com This demonstrates the efficacy of palladium-catalyzed hydrogenation for structurally diverse nitro-substituted precursors. rsc.orgmdpi.com

| Precursor | Catalyst | Solvent | Pressure | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,5-Difluoro-2-nitro-aniline | 10% Pd/C | Methanol | 50 psi | 3 hours | 98% | chemicalbook.com |

| N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 10% Pd/C | Ethanol | 4 bar | 6 hours | 97% | mdpi.com |

Use of Metal Hydrides as Reducing Agents

Metal hydrides are powerful and versatile reducing agents capable of converting a wide range of functional groups. researchgate.net While lithium aluminum hydride (LiAlH₄) is a potent choice for reducing almost all reducible groups, its reactivity can sometimes be too high, leading to a lack of selectivity. researchgate.net For the reduction of nitroarenes, other metal-based reducing systems are often employed to achieve better control.

One such method involves the use of tin powder in the presence of concentrated hydrochloric acid. For the synthesis of 3,5-difluoro-1,2-phenylenediamine, the precursor 2,4-difluoro-6-nitroaniline is treated with tin powder and concentrated hydrochloric acid. chemicalbook.com The mixture is heated to reflux for 1.5 hours. After cooling, the reaction is neutralized with a sodium hydroxide solution. The resulting precipitate is filtered, dried, and extracted to yield the final product. chemicalbook.com This classical reduction method, while effective, often requires stoichiometric amounts of the metal and can generate significant waste streams.

Ammonolysis of Polyfluorinated Dichlorobenzenes

The synthesis of fluorinated phenylenediamines can also be approached through the ammonolysis of polyhalogenated benzenes. This nucleophilic aromatic substitution reaction involves the displacement of halogen atoms, typically chlorine or fluorine, by an amino group from ammonia.

Studies on the ammonolysis of 1,3-dichlorotetrafluorobenzene and 1,3-dichloro-2,4,6-trifluorobenzene with aqueous ammonia have shown that fluorine atoms are replaced by amino groups. researchgate.net The reaction of 1,3-dichlorotetrafluorobenzene with aqueous ammonia at 80°C under pressure leads to the formation of 2,4-dichloro-3,5,6-trifluoroaniline. researchgate.net When this reaction is conducted at a higher temperature of 140°C, a mixture of dichlorodifluoro-1,3-phenylenediamines is obtained. researchgate.net The regioselectivity of this reaction is influenced by the presence of a copper(I) salt catalyst, which can promote the replacement of chlorine atoms (aminodechlorination) at positions ortho and para to an already introduced amino group. researchgate.net

Multi-step Synthetic Strategies Combining Fluorination and Amination

The preparation of specifically substituted difluoroanilines and diamines often requires multi-stage synthetic sequences that strategically introduce fluorine and amino groups. google.com One common strategy begins with a readily available aniline derivative, which is then subjected to a series of reactions including diazotization, fluorination (such as the Balz-Schiemann reaction), nitration, and reduction to build the target molecule. google.comacs.org

For example, the synthesis of 3,5-difluoroaniline can start from 2,4-difluoroaniline. google.com This precursor undergoes a five-stage process that includes acetylation, nitration, deacetylation to form 2,4-difluoro-6-nitroaniline, removal of the original amino group via diazotization to give 3,5-difluoronitrobenzene, and finally, reduction of the nitro group to yield 3,5-difluoroaniline. google.com This product can then serve as a precursor for the introduction of a second amino group to form the target this compound. These multi-step approaches, while often lengthy, provide precise control over the final substitution pattern of the aromatic ring. google.com

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving the desired substitution pattern on the benzene ring is a central challenge in the synthesis of aromatic compounds. The directing effects of existing substituents play a crucial role in determining the position of incoming groups during reactions like halogenation and amination.

Controlling Positional Isomer Formation during Halogenation and Amination

In the context of synthesizing this compound, controlling the position of the fluorine and amine groups is paramount. The introduction of these groups often relies on electrophilic and nucleophilic aromatic substitution reactions, where regioselectivity is governed by the electronic properties of the substituents.

Fluorine atoms are ortho, para-directing yet deactivating for electrophilic aromatic substitution due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. Conversely, in nucleophilic aromatic substitution, fluorine atoms are strongly activating, particularly at the ortho and para positions, and are good leaving groups.

During ammonolysis of polyfluorinated dichlorobenzenes, the position of the incoming amino group is dictated by the existing halogen atoms. For instance, in the reaction of 1,3-dichlorotetrafluorobenzene, the fluorine atom para to one chlorine and ortho to the other is preferentially substituted by the amino group. researchgate.net This selectivity is a result of the combined activating effects of the halogens on the ring towards nucleophilic attack. Careful selection of the starting materials and reaction conditions is therefore essential to guide the substitution to the desired positions and minimize the formation of unwanted positional isomers.

| Compound Name |

|---|

| This compound |

| 4,5-Difluoro-2-nitro-aniline |

| N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline |

| 2,4-difluoro-6-nitroaniline |

| 3,5-difluoro-1,2-phenylenediamine |

| 1,3-dichlorotetrafluorobenzene |

| 1,3-dichloro-2,4,6-trifluorobenzene |

| 2,4-dichloro-3,5,6-trifluoroaniline |

| 3,5-difluoroaniline |

| 2,4-difluoroaniline |

| 3,5-difluoronitrobenzene |

Stereoselective Introduction of Fluorinated Groups in Related Diamines

The stereoselective synthesis of vicinal diamines containing fluorine is a challenging yet crucial task, as the spatial arrangement of atoms can significantly influence a molecule's biological activity. Research has focused on developing methods that control the stereochemistry during the introduction of fluorine or fluorinated groups.

One effective strategy involves a two-step procedure for creating CF₃-containing vicinal diamines with high diastereoselectivity. acs.org This method avoids the need to isolate intermediate products, making the protocol efficient and attractive for broader synthetic applications. acs.org The process can begin with crude CF₃-aziridines, which undergo a smooth ring-opening reaction to yield the desired diamines. acs.org The development of chiral catalysts, including both transition metal complexes and organocatalysts, has been instrumental in achieving high stereoselectivity in the construction of fluorinated carbon centers. rsc.orgmdpi.com For instance, the aza-Henry (or nitro-Mannich) reaction is a key method for the stereocontrolled synthesis of vicinal diamines, as the resulting nitro group can be easily reduced to an amine. nih.gov

Recent studies have shown that the presence of a fluorine atom can reverse the inherent diastereoselectivity of certain reactions. In the aza-Henry reaction, which typically favors the anti-diastereomer, the use of α-fluoro nitroalkanes can lead to a preference for the syn-diastereomer, a phenomenon described as fluorine-induced diastereodivergence. nih.gov Asymmetric fluorination can also be achieved using chiral N-F reagents or through metal-catalyzed processes involving chiral ligands, which create a rigid chiral environment around the substrate. nih.govnih.gov

| Method | Key Feature | Stereochemical Outcome | Reference |

| Two-step aziridine ring-opening | Use of crude CF₃-aziridines without isolation of intermediates. | High diastereoselectivity for CF₃-vicinal diamines. | acs.org |

| Aza-Henry (Nitro-Mannich) Reaction | Addition of nitroalkanes to imines, followed by nitro group reduction. | Provides stereocontrolled access to vicinal diamines. | nih.gov |

| Asymmetric Electrophilic Fluorination | Use of chiral catalysts (metal-based or organocatalysts) with electrophilic fluorine sources (e.g., NFSI). | High enantioselectivity for the formation of C-F bonds. | mdpi.comnih.gov |

| Fluorine-Induced Diastereodivergence | Reversal of inherent diastereoselectivity in reactions like the aza-Henry due to the presence of fluorine. | Favors syn-selectivity in cases that would otherwise yield anti-products. | nih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield, minimizing waste, and ensuring the economic viability of a synthetic process. For this compound, this involves careful selection of catalysts, ligands, solvents, and temperature. A common precursor, 2,4-difluoro-6-nitroaniline, can be reduced to form the target diamine. chemicalbook.com

Catalysts are fundamental to modern organic synthesis, accelerating reaction rates and often controlling selectivity. In the synthesis of fluorinated aromatics and related compounds, transition metals such as palladium and nickel are widely used. For example, palladium-on-carbon (Pd/C) is a common catalyst for the reduction of nitro groups to amines, a key step in forming diamines from dinitrated or nitro-amino precursors. chemicalbook.com The efficiency of these catalytic hydrogenations can be high, with yields reported up to 98%. chemicalbook.com

In related asymmetric syntheses, the choice of ligand is paramount for achieving high enantioselectivity. mdpi.comnih.gov Chiral ligands, such as bisphosphine ligands, phosphoramidites, and derivatives of cinchona alkaloids, create a specific steric and electronic environment around the metal center, which dictates the facial selectivity of the reaction. mdpi.com For instance, nickel-catalyzed asymmetric arylation of α-bromo-α-fluoro ketones uses specific chiral ligands to produce compounds with up to 99% enantiomeric excess (ee). rsc.org Lewis acid catalysts also play a role, particularly in accelerating enolization processes for subsequent fluorination. nih.govresearchgate.net

| Catalyst / Ligand Type | Reaction Type | Role in Efficiency |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation (Nitro Reduction) | High conversion and yield for the formation of amino groups. chemicalbook.com |

| Nickel Complexes with Chiral Ligands | Asymmetric Arylation | Achieves high enantioselectivity (up to 99% ee) in C-C bond formation. rsc.org |

| Ti/TADDOL Catalysts | Asymmetric Fluorination | Lewis acid catalysis accelerates enolization, leading to high yields and enantioselectivity. nih.gov |

| Chiral Bis(amidine) [BAM] Catalyst | Aza-Henry Reaction | Promotes the addition of α-fluoro nitroalkanes to imines. nih.gov |

Solvents and temperature are critical parameters that directly influence reaction kinetics, solubility of reactants, and catalyst stability. In the synthesis of difluorobenzenes, reaction temperatures can range from 80°C to 250°C, depending on the specific transformation. google.comgoogle.com For the reduction of 2,4-difluoro-6-nitroaniline using tin powder and hydrochloric acid, the mixture is heated to reflux, indicating the necessity of elevated temperatures to drive the reaction. chemicalbook.com

The choice of solvent is equally important. Methanol is frequently used for palladium-catalyzed hydrogenations of nitroanilines. chemicalbook.com In other optimizations, acetonitrile has been identified as a "greener" solvent that provides a good balance between conversion and selectivity compared to more hazardous options like dichloromethane or benzene. scielo.br Precise temperature control is essential; for instance, in the preparation of fluorinated benzoyl chlorides, the initial reaction is maintained at 0°C to 5°C, while a subsequent step requires heating to between 85°C and 90°C to complete the reaction. google.com This careful management of temperature prevents unwanted side reactions and ensures the desired product is formed.

Modern approaches offer cleaner alternatives. A photochemical fluorodediazoniation performed in a continuous flow system has been shown to produce a purer reaction profile compared to traditional thermal methods. seqens.com This technique can significantly reduce reaction times and improve product selectivity to ≥95% at full conversion. seqens.com

Optimization of reaction parameters such as temperature, solvent, and catalyst loading is also crucial. In silver(I)-promoted oxidative coupling reactions, adjusting these conditions can find the best balance between the consumption of starting material (conversion) and the formation of the desired product (selectivity). scielo.br Using highly selective catalysts and ligands can also steer the reaction towards the intended product, suppressing the formation of isomers or other undesired substances. rsc.org

Novel Synthetic Methodologies and Mechanistic Studies

The field of fluorine chemistry is continually evolving, with researchers developing innovative methods that offer improved efficiency, selectivity, and sustainability.

While transition metals are powerful catalysts, their cost, toxicity, and the need for removal from the final product have driven the development of transition-metal-free alternatives. In the context of fluorinated compounds, several novel strategies have emerged.

One such approach involves the use of hypervalent iodine compounds to promote the fluoroamination of alkenes, providing a metal-free pathway to valuable fluoroamine building blocks. nih.gov Another innovative, catalyst-free system has been developed for the defluorosilylation of various fluoroalkenes using an inexpensive alkoxy base, which proceeds via C-F bond activation. researchgate.net Although not a diamination protocol, this highlights the trend towards avoiding transition metals in the functionalization of fluoroalkenes. These reactions often proceed through different mechanisms than their metal-catalyzed counterparts, offering complementary reactivity and access to new chemical space. The development of such protocols is a key step towards more sustainable and cost-effective chemical manufacturing.

Exploration of Defluorinative Diamination Reactions

The direct substitution of fluorine atoms on a polyfluorinated benzene ring by amino groups, known as defluorinative amination, is a key strategy for the synthesis of fluorinated anilines and phenylenediamines. This approach leverages the electron-withdrawing nature of fluorine atoms, which activates the aromatic ring towards nucleophilic attack. In the context of synthesizing this compound, the logical precursor is 1,2,4,5-tetrafluorobenzene.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of the fluorine atoms polarizes the carbon-fluorine bonds and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack by an amine or ammonia.

Reaction of 1,2,4,5-Tetrafluorobenzene with Aminating Agents

The conversion of 1,2,4,5-tetrafluorobenzene to this compound involves the substitution of two fluorine atoms with amino groups. This transformation can be achieved using various aminating agents, with ammonia and metal amides being the most common.

The reaction of 1,3,5-trifluorobenzene with methanol saturated with ammonia at elevated temperatures and pressures has been shown to yield 3,5-difluoroaniline, demonstrating the feasibility of direct amination on a difluorinated ring. google.com While this is a mono-amination, the principle extends to the diamination of tetrafluorinated precursors.

Studies on the reaction of polyfluorinated benzenes with nucleophiles have shown that hexafluorobenzene reacts with aqueous amines and sodamide, leading to the substitution of fluorine atoms. nih.govnist.gov These findings support the potential for a similar reaction with 1,2,4,5-tetrafluorobenzene. The reaction with a strong base like sodium amide in liquid ammonia can also lead to deprotonation of the aromatic ring, which can be a competing reaction pathway.

The general reaction can be represented as follows:

C₆H₂F₄ + 2 NH₃ → C₆H₄F₂(NH₂)₂ + 2 HF

Detailed research into the direct diamination of 1,2,4,5-tetrafluorobenzene is crucial to optimize reaction conditions and maximize the yield of the desired this compound isomer. Factors such as the choice of solvent, temperature, pressure, and the specific aminating agent and its concentration play a significant role in the outcome of the reaction, including the regioselectivity of the substitution.

Below is a conceptual data table outlining the expected parameters and potential outcomes for such a reaction, based on the general principles of nucleophilic aromatic substitution on polyfluorinated compounds.

| Starting Material | Aminating Agent | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Major Product | Reported Yield (%) |

| 1,2,4,5-Tetrafluorobenzene | Aqueous Ammonia | Water/Co-solvent | 150-250 | 20-50 | 12-48 | This compound | Data not available |

| 1,2,4,5-Tetrafluorobenzene | Sodium Amide | Liquid Ammonia | -33 | 1 | 2-6 | This compound | Data not available |

Further detailed experimental studies are required to establish the precise conditions and yields for the synthesis of this compound via the defluorinative diamination of 1,2,4,5-tetrafluorobenzene.

Chemical Reactivity and Derivatization of 3,5 Difluorobenzene 1,2 Diamine

Reactivity of Amine Functional Groups

The chemical behavior of 3,5-Difluorobenzene-1,2-diamine is significantly influenced by the two amine (-NH2) groups attached to the aromatic ring. These groups possess lone pairs of electrons, rendering them nucleophilic and basic, and enabling them to participate in a variety of chemical reactions.

Nucleophilic Substitution Reactions with Electrophiles

The amine groups of this compound readily act as nucleophiles, attacking electron-deficient centers (electrophiles). This reactivity is fundamental to the formation of new carbon-nitrogen bonds. For instance, in the presence of a suitable electrophile, the nitrogen atom can donate its lone pair of electrons to form a new covalent bond. This type of reaction is crucial for synthesizing more complex molecules. A notable example is the reaction with isocyanates, which are highly reactive electrophiles. The nucleophilic amine group attacks the electrophilic carbon of the isocyanate, leading to the formation of urea (B33335) derivatives. researchgate.netopendermatologyjournal.com

Acylation Reactions to Form Amides

Acylation is a specific type of nucleophilic substitution where an acyl group (R-C=O) is introduced. This compound can be acylated by reacting with acylating agents like acyl chlorides or acid anhydrides. In this reaction, the nucleophilic amine group attacks the carbonyl carbon of the acylating agent, resulting in the formation of a stable amide linkage. This reaction is a common strategy for protecting the amine groups or for building larger molecular frameworks.

Condensation Reactions

Condensation reactions involving this compound are particularly important for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net The two adjacent amine groups can react with a single molecule containing two electrophilic centers, leading to the formation of a new ring system. A prominent example is the condensation with 1,2-dicarbonyl compounds, such as α-diketones, to form quinoxaline (B1680401) derivatives. researchgate.netresearchgate.net This reaction typically proceeds via the formation of a di-imine intermediate, which then undergoes cyclization.

Another significant condensation reaction is the formation of benzimidazoles. organic-chemistry.orgnih.govresearchgate.netsemanticscholar.org This can be achieved by reacting this compound with various carbonyl compounds, including aldehydes and carboxylic acids or their derivatives. nih.govresearchgate.net The reaction with aldehydes, often carried out in the presence of an oxidizing agent or a catalyst, is a common and efficient method for synthesizing 2-substituted benzimidazoles. nih.govnanobioletters.com Similarly, reaction with cyanogen (B1215507) bromide leads to the formation of 2-aminobenzimidazoles.

The table below summarizes some examples of condensation reactions involving o-phenylenediamines, which are structurally related to this compound, to form benzimidazoles.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| o-phenylenediamine | Aldehyd | Lanthanum chloride | 2-substituted benzimidazole (B57391) |

| o-phenylenediamine | Aldehyde | Pomegranate peel powder | 2-substituted benzimidazole |

| o-phenylenediamine | Carboxylic acid | Strong acid, high temp. | 2-substituted benzimidazole |

Reactivity of Fluorine Substituents and Aromatic Ring

Influence of Fluorine on Electron Density and Aromatic Reactivity

Fluorine is the most electronegative element, and its presence on the aromatic ring has a significant electron-withdrawing effect through the inductive effect (-I effect). This effect reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution reactions. The electron-withdrawing nature of fluorine can also influence the acidity of the amine protons and the basicity of the amine groups.

Potential for Further Fluorination or Halogenation

While the existing fluorine atoms deactivate the ring towards electrophilic attack, further halogenation is still possible under specific conditions. Introducing additional halogen atoms onto the aromatic ring would require harsh reaction conditions or specialized reagents. For instance, direct fluorination of aromatic compounds can be challenging and often leads to a mixture of products. google.comacs.org Other halogenations, such as chlorination or bromination, might be more feasible, but the regioselectivity would be influenced by the directing effects of both the amine and the fluorine substituents. researchgate.net

The table below outlines some related halogenated derivatives of benzene-1,2-diamine.

| Compound Name | CAS Number | Molecular Formula |

| 4-chloro-3,5-difluorobenzene-1,2-diamine | C6H5ClF2N2 | |

| 1-Bromo-3,5-difluorobenzene | 461-96-1 | C6H4BrF2 |

| 1,2-Diamino-4,5-difluorobenzene | 76179-40-3 | C6H6F2N2 |

Coupling Reactions and Complex Molecule Synthesis

The presence of amino groups on the aromatic ring of this compound opens up avenues for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen and carbon-carbon bonds. These reactions are fundamental in constructing complex molecular architectures.

Application in Coupling Reactions for Diverse Scaffolds

While specific examples detailing the use of this compound in well-known coupling reactions such as the Suzuki or Buchwald-Hartwig amination are not extensively documented in readily available literature, the general reactivity of aromatic diamines suggests its potential as a competent coupling partner. The amino groups can, in principle, undergo N-arylation via the Buchwald-Hartwig reaction, a powerful method for forming C-N bonds. nih.govgoogle.com This reaction typically involves the palladium-catalyzed coupling of an amine with an aryl halide. nih.gov The development of specialized ligand systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. nih.gov

Similarly, the Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of C-C bond formation. While the primary amino groups of this compound are not direct participants in the standard Suzuki protocol, the diamine can be a precursor to other functional groups, such as halides or triflates, which can then readily participate in Suzuki coupling reactions. The ability to introduce diverse aryl or vinyl groups via this methodology is crucial for building complex molecular scaffolds.

Late-Stage Functionalization of Complex Molecules with Difluorinated Motifs

The concept of late-stage functionalization (LSF) is of paramount importance in drug discovery, as it allows for the modification of complex molecules at a late stage in the synthetic sequence, thereby enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. The introduction of a difluorinated phenylenediamine motif can significantly impact a molecule's properties, including its metabolic stability, binding affinity, and lipophilicity.

The Chan-Lam amination, a copper-catalyzed C-N cross-coupling reaction, is a valuable tool for LSF. nih.gov This reaction allows for the formation of C-N bonds under relatively mild conditions and has been successfully applied to the late-stage modification of complex molecules, including amino acid derivatives. nih.gov While direct examples of the use of this compound in LSF are not prevalent in the literature, the principles of the Chan-Lam amination suggest that it could be a viable method for introducing this difluorinated moiety into complex structures.

Formation of Heterocyclic Compounds

The 1,2-diamine functionality of this compound is a key structural feature that enables its use as a precursor for the synthesis of a variety of heterocyclic compounds. The condensation of this diamine with bifunctional electrophiles is a common and efficient strategy for constructing five- and six-membered heterocyclic rings.

Synthesis of Benzimidazoles from Aromatic Diamines

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The most common method for their synthesis involves the condensation of an aromatic 1,2-diamine with a carboxylic acid or its derivative, or with an aldehyde followed by an oxidative cyclization.

The reaction of this compound with various aldehydes would be expected to yield 5,7-difluorobenzimidazoles. The reaction conditions for this transformation can vary, with some methods employing catalysts and others proceeding under thermal or microwave conditions.

Table 1: Synthesis of 2-Substituted-5,7-difluorobenzimidazoles

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Aromatic Aldehyde | 2-Aryl-5,7-difluoro-1H-benzimidazole | Typically involves a condensing agent or an oxidant. |

| This compound | Aliphatic Aldehyde | 2-Alkyl-5,7-difluoro-1H-benzimidazole | Reaction conditions may vary depending on the aldehyde. |

Quinoxaline Synthesis utilizing 1,2-Diaminobenzene Derivatives

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with diverse applications. The classical and most straightforward method for synthesizing quinoxalines is the condensation of a 1,2-diaminobenzene derivative with a 1,2-dicarbonyl compound, such as an α-diketone or a glyoxal. sapub.org

The reaction of this compound with various 1,2-dicarbonyl compounds provides a direct route to 6,8-difluoroquinoxalines. This condensation reaction is often high-yielding and can be performed under relatively mild conditions. sapub.org

Table 2: Synthesis of 6,8-Difluoroquinoxalines

| Reactant 1 | Reactant 2 (α-Dicarbonyl) | Product | Reaction Conditions |

| This compound | Benzil | 6,8-Difluoro-2,3-diphenylquinoxaline | Typically refluxing in a suitable solvent like ethanol (B145695) or acetic acid. |

| This compound | Glyoxal | 6,8-Difluoroquinoxaline | Reaction conditions may vary. |

| This compound | 2,3-Butanedione | 6,8-Difluoro-2,3-dimethylquinoxaline | Often carried out in an alcoholic solvent. |

Note: This table illustrates the expected products from the general reaction of this compound with α-dicarbonyl compounds. Specific literature reports with detailed experimental data for these exact reactions were not found in the performed searches.

Preparation of Benzoxazine (B1645224) Derivatives from Fluorinated Diamines

Benzoxazines are a class of thermosetting resins known for their excellent thermal and mechanical properties. The synthesis of benzoxazine monomers typically involves the Mannich reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.netbrunel.ac.uk When a diamine is used, a bis-benzoxazine monomer can be formed.

The use of fluorinated diamines in the synthesis of benzoxazines can lead to polymers with enhanced properties, such as lower dielectric constants and improved thermal stability. While the direct synthesis of benzoxazines from weakly basic amines like some fluorinated diamines can be challenging, modifications to the reaction conditions, such as using an acidic medium, can significantly improve the yield.

The reaction of this compound with a phenol and formaldehyde would be expected to produce a bis-benzoxazine monomer containing two fluorine atoms on each benzene ring derived from the diamine.

Table 3: Potential Benzoxazine Monomers from this compound

| Reactant 1 | Reactant 2 (Phenol) | Reactant 3 | Product |

| This compound | Phenol | Formaldehyde | Bis-benzoxazine monomer with 3,5-difluorophenyl groups |

| This compound | p-Cresol | Formaldehyde | Bis-benzoxazine monomer with 3,5-difluorophenyl and methyl-substituted phenolic groups |

Applications of 3,5 Difluorobenzene 1,2 Diamine in Advanced Materials Science

Development of High-Performance Polymers

The development of novel polymers with superior performance characteristics is a continuous pursuit in materials science. Fluorinated diamines, such as 3,5-Difluorobenzene-1,2-diamine, are instrumental in this field, enabling the creation of polymers that meet the demanding requirements of the aerospace, microelectronics, and optoelectronics industries.

Synthesis of Polyimides from Fluorine-Containing Diamine Monomers

Polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and electrical properties. daneshyari.com The synthesis of polyimides from fluorine-containing diamine monomers typically follows a two-step process. The first step involves the polycondensation reaction of a diamine, such as this compound, with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent at room temperature. This reaction forms a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, which involves cyclodehydration to form the stable imide rings. kpi.ua

The introduction of fluorine into the diamine monomer is a key strategy for fine-tuning the final properties of the polyimide. acs.org The presence of bulky, electronegative fluorine atoms disrupts chain packing, which can improve solubility and processability while simultaneously enhancing other performance metrics. daneshyari.comrsc.org

Fluorination also has a marked effect on the mechanical properties of polyimides. The introduction of rigid, fluorinated side groups can increase the polymer's Young's modulus and tensile strength. researcher.life However, a potential trade-off can be a reduction in the elongation at break, as the increased rigidity and free volume from bulky fluorine groups can decrease intermolecular van der Waals forces, sometimes leading to reduced ductility. mdpi.com

Table 1: Illustrative Properties of Fluorinated High-Performance Polymers

| Property | Typical Value for Fluorinated Polyimides | References |

|---|---|---|

| Glass Transition Temperature (Tg) | 259–402 °C | rsc.orgmdpi.com |

| 5% Weight Loss Temperature (Td5) | 515–563 °C | rsc.orgmdpi.com |

| Tensile Strength | 135–233 MPa | mdpi.comnih.gov |

| Elongation at Break | 8.3–26.26 % | mdpi.comnih.gov |

This table presents a range of typical values reported for various fluorinated polyimides to illustrate the impact of fluorination; values for polymers derived specifically from this compound may vary.

The inclusion of fluorine atoms in a polymer backbone is a well-established method for increasing chemical resistance. Fluoropolymers are known for their chemical inertness, which stems from the strength and stability of the C-F bond. nih.govcoleparmer.com This makes the polymer less susceptible to attack by a wide range of chemicals. coleparmer.com

Furthermore, the low surface energy of C-F bonds imparts hydrophobicity, or water-repellency, to the material. mdpi.com This reduces moisture absorption, a critical advantage for applications in humid environments or in microelectronics, where absorbed moisture can alter dielectric properties and lead to device failure. mdpi.comportplastics.com The general rule is that the more a polymer's structure deviates from full fluorination, the more its chemical resistance decreases, though even partially fluorinated polymers exhibit resistance far superior to their non-fluorinated counterparts. coleparmer.comportplastics.com

Aromatic polyimides are known for the formation of charge transfer complexes (CTCs) between the electron-donating diamine segments and the electron-accepting dianhydride segments of the polymer chains. researchgate.net These CTCs are responsible for the characteristic yellow-to-brown color of many polyimide films and influence their electronic properties. nih.gov

The incorporation of highly electronegative fluorine atoms, for instance through a diamine like this compound, can effectively suppress the formation of these CTCs. researcher.life The fluorine atoms act as strong electron-withdrawing groups, reducing the electron-donating ability of the diamine portion of the polymer. This weakening of the CTC leads to several beneficial changes:

Improved Optical Transparency: With reduced CTC formation, the resulting polyimide films are lighter in color and have higher optical transparency in the visible spectrum. rsc.orgnih.gov

Preparation of Polyamides and Polyamideimides

Polyamides are formed through the condensation polymerization of a diamine with a dicarboxylic acid or its more reactive derivative, a diacid chloride. mdpi.com The use of a fluorinated diamine monomer like this compound in this reaction yields fluorinated polyamides. The synthesis often involves methods like the Yamazaki-Higashi reaction, which uses a phosphite-based promoter to facilitate the reaction between the diamine and dicarboxylic acid at elevated temperatures. mdpi.com

Fabrication of Benzoxazine (B1645224) Networks through Ring-Opening Polymerization

Benzoxazines are a class of thermosetting phenolic resins that polymerize through a thermally activated ring-opening polymerization (ROP) mechanism, which notably occurs without the release of volatile byproducts. nih.gov Benzoxazine monomers are typically synthesized via a Mannich-type condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.net

When a diamine like this compound is used, it can react with a phenol and formaldehyde to create main-chain type benzoxazine precursors. mdpi.commdpi.com The synthesis of benzoxazines from diamines can be complex, as it can sometimes lead to the formation of branched structures or gelation during the reaction. nih.gov However, proper selection of synthesis conditions allows for the formation of bifunctional monomers. nih.gov

Upon heating, the oxazine (B8389632) rings in the monomer open and polymerize to form a highly cross-linked polybenzoxazine network. mdpi.com The incorporation of fluorine into the benzoxazine structure, via the diamine, is a strategy to improve the thermal stability and lower the dielectric constant of the final thermoset material. mdpi.com Research on high-fluorinated main-chain benzoxazine polymers has shown they possess higher thermal decomposition temperatures and better dielectric properties compared to their non-fluorinated analogues, a direct result of the strong C-F bonds. mdpi.com

Optoelectronic Material Development

The distinct electronic characteristics of this compound make it a precursor of interest for materials used in optoelectronic devices, where precise control over energy levels and charge transport is paramount.

Applications in Organic Light-Emitting Diodes (OLEDs)

While not typically used as a standalone component, this compound is an important intermediate for synthesizing complex organic molecules used in OLEDs. The ortho-diamine functionality is ideal for constructing heterocyclic systems, such as benzimidazoles, which are widely used as host materials in phosphorescent and fluorescent OLEDs.

For instance, the condensation reaction of this compound with substituted aldehydes yields fluorinated benzimidazole (B57391) derivatives. mdpi.com These resulting molecules can possess a wide energy gap, a crucial property for host materials, as it ensures efficient energy transfer to the light-emitting guest molecule. The presence of fluorine atoms can enhance the thermal stability and morphological integrity of thin films in an OLED device, contributing to a longer operational lifetime. The electron-withdrawing nature of the fluorine atoms also helps to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final material, which is critical for optimizing charge injection and transport, leading to improved device efficiency and lower operating voltage.

Exploration of Photophysical Properties in Optoelectronic Devices

The incorporation of the this compound moiety into a larger conjugated system significantly influences the photophysical properties of the resulting material. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which can lead to a stabilization (lowering) of both the HOMO and LUMO energy levels. This modulation is essential for aligning the energy levels of different layers within an optoelectronic device to facilitate efficient electron and hole injection.

Furthermore, the rigid heterocyclic structures, such as benzimidazoles formed from this diamine, contribute to a high glass transition temperature (Tg) in the final material. A high Tg is desirable as it helps maintain the amorphous state of the organic thin films in a device, preventing crystallization that can lead to device failure. The C-F bonds are also stronger than C-H bonds, which can impart greater chemical and thermal stability to the material, a critical factor for the longevity of optoelectronic devices.

Table 1: Expected Influence of this compound Moiety on Material Properties

| Property | Influence of this compound Moiety | Rationale |

| HOMO/LUMO Energy Levels | Lowers energy levels | Strong electron-withdrawing effect of two fluorine atoms. |

| Thermal Stability | Increases | High strength of C-F bonds; formation of stable heterocyclic rings. |

| Glass Transition Temp. (Tg) | Increases | Formation of rigid benzimidazole structures. |

| Electron Injection/Transport | Can be improved | Tuning of LUMO level for better alignment with adjacent layers. |

| Device Lifetime | Potentially enhances | Improved thermal and morphological stability. |

Hole Transport Materials for Perovskite Solar Cells

In the architecture of perovskite solar cells (PSCs), the hole transport material (HTM) plays a critical role in efficiently extracting holes from the perovskite absorber layer and transporting them to the electrode. researchgate.net The design of novel HTMs is a major focus of research aimed at improving the power conversion efficiency (PCE) and long-term stability of PSCs.

Other Functional Materials

The utility of this compound extends beyond optoelectronics into the broader field of functional materials, where its unique reactivity is leveraged to create robust and specialized molecules.

Role as a Building Block for Functional Materials

The primary role of this compound in materials science is that of a versatile building block. The ortho-diamine arrangement of the two amine groups is a classic chemical handle for the synthesis of five- and six-membered heterocyclic rings via condensation reactions.

A prominent example is the reaction with aldehydes or their equivalents to form substituted benzimidazoles. For instance, reacting this compound with methyl-2,2,2-trichloroacetimidate yields 5,7-Difluoro-2-(trichloromethyl)-1H-benzimidazole. googleapis.com Similarly, its reaction with β-oxoesters, such as ethyl benzoylacetate, can be used to synthesize fluorinated 1,5-benzodiazepine derivatives. mdpi.com These heterocyclic cores are foundational structures not only in materials science but also in medicinal chemistry. The resulting fluorinated benzimidazoles and benzodiazepines can serve as precursors for high-performance polymers, ligands for catalysis, or as functional motifs in supramolecular chemistry. The presence of the fluorine atoms in the final structure often imparts desirable properties such as increased thermal resistance and modified solubility, making the materials suitable for a wider range of processing conditions and applications.

Table 2: Example Synthesis using this compound

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Ethyl benzoylacetate | 7,9-Difluoro-4-phenyl-1H-1,5-benzodiazepin-2(3H)-one and 6,8-Difluoro-4-phenyl-1H-1,5-benzodiazepin-2(3H)-one | mdpi.com |

| This compound | 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | 2-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4,6-difluoro-1H-benzo[d]imidazole | mdpi.com |

| This compound | Methyl-2,2,2-trichloroacetimidate | 5,7-Difluoro-2-(trichloromethyl)-1H-benzimidazole | googleapis.com |

Applications of 3,5 Difluorobenzene 1,2 Diamine in Medicinal Chemistry

Synthetic Intermediate for Pharmaceutical Agents

Role as a Key Intermediate in Drug Synthesis

3,5-Difluorobenzene-1,2-diamine is a pivotal intermediate in the synthesis of several kinase inhibitors. Its vicinal diamine functionality allows for the construction of fused heterocyclic ring systems, which are common motifs in this class of drugs. A notable example is its use in the synthesis of Selumetinib (AZD6244), a potent and selective inhibitor of MEK1/2 kinases. The synthesis of Selumetinib involves a multi-step process where this compound is reacted with other chemical entities to form the core benzimidazole (B57391) structure of the final drug molecule. chemicalbook.com

Similarly, this diamine is a crucial precursor for the synthesis of Lifirafenib (BGB-283), a novel inhibitor of RAF family kinases and the epidermal growth factor receptor (EGFR). nih.gov The presence of the difluorinated benzene (B151609) ring originating from this compound is a key structural feature of these and other kinase inhibitors, contributing to their biological activity and drug-like properties.

Building Block for Pharmaceuticals and Drug Candidates

The utility of this compound extends beyond its role as a mere intermediate; it is a fundamental building block that defines the core structure of the resulting pharmaceutical agent. In the case of Selumetinib and Lifirafenib, the difluorinated benzimidazole moiety derived from this diamine is integral to their mechanism of action, facilitating key interactions with their respective biological targets.

The rigid, planar structure of the benzimidazole ring system, coupled with the electronic effects of the fluorine atoms, allows for precise positioning of the drug molecule within the ATP-binding pocket of the target kinase. This leads to high-potency inhibition and selectivity, which are critical attributes for effective and safe cancer therapies.

Derivatization for Enhanced Metabolic Stability and Pharmacokinetic Properties

The introduction of fluorine atoms into a drug molecule is a well-established strategy to enhance its metabolic stability. cancer-research-network.comcancerrxgene.org The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. cancer-research-network.com The presence of the two fluorine atoms in this compound contributes to the improved pharmacokinetic profiles of drugs derived from it.

For instance, Selumetinib exhibits favorable pharmacokinetic properties, including rapid absorption and a moderate terminal elimination half-life of approximately 7.5 hours, with minimal accumulation at a steady state. researchgate.net While Selumetinib is metabolized, the core difluorobenzimidazole structure remains intact in the major circulating metabolites, highlighting the metabolic stability imparted by the 3,5-difluorobenzene moiety. The major circulating metabolite, M2, results from multiple biotransformation pathways including loss of the ethanediol moiety and subsequent glucuronidation. nih.gov

The pharmacokinetic parameters of Selumetinib are summarized in the table below:

| Pharmacokinetic Parameter | Value |

| Maximum Plasma Concentration (Cmax) | 1520 ng/mL |

| Time to Maximum Plasma Concentration (Tmax) | 1 hour |

| Elimination Half-life (t1/2) | ~7.5 - 13.7 hours researchgate.netnih.gov |

| Apparent Oral Clearance (CL/F) | 13.5 L/hr |

| Plasma Protein Binding | ~98.4% nih.gov |

Pharmacokinetic data for Selumetinib.

Pharmacokinetic data for Lifirafenib indicates it is rapidly absorbed with systemic exposure increasing with dose. nih.gov While detailed parameters are less publicly available, its development highlights the continued utility of the difluorinated scaffold in designing drugs with acceptable pharmacokinetic profiles.

Exploration of Therapeutic Potentials

The application of this compound as a building block has led to the development of potent anticancer agents with demonstrated clinical efficacy. The resulting derivatives have been extensively studied for their activity against specific cancer cell lines and their interactions with key biological targets.

Activity Against Specific Cancer Cell Lines

Derivatives of this compound, most notably Selumetinib and Lifirafenib, have shown significant antiproliferative activity against a range of cancer cell lines, particularly those with mutations in the RAS/RAF/MEK/ERK signaling pathway.

Selumetinib has demonstrated potent growth inhibition in cell lines with activating B-Raf and Ras mutations, with IC50 values generally below 1 µM. selleckchem.com In contrast, it has minimal effect on cell lines with wild-type B-Raf and Ras at concentrations up to 50 µM. selleckchem.com Specific IC50 values for Selumetinib against various cancer cell lines are presented in the table below:

| Cell Line | Cancer Type | IC50 (µM) |

| HCC1937 | Triple-Negative Breast Cancer | 15.65 nih.gov |

| MDA-MB-231 | Triple-Negative Breast Cancer | 12.94 nih.gov |

| CHP-212 | Neuroblastoma | 0.003153 |

| H9 | T-cell Lymphoma | 0.02288 |

| HL-60 | Acute Myeloid Leukemia | 0.02459 |

In vitro antiproliferative activity of Selumetinib against various cancer cell lines.

Lifirafenib has also demonstrated selective cytotoxicity, preferentially inhibiting the proliferation of cancer cells harboring BRAF V600E and EGFR mutations. chemicalbook.com It has shown antitumor activity in patients with BRAF V600-mutated solid tumors, including melanoma, papillary thyroid cancer, and low-grade serous ovarian cancer, as well as KRAS-mutated non-small cell lung cancer and endometrial carcinoma.

Interactions with Biological Targets

The therapeutic efficacy of drugs derived from this compound is a direct result of their specific and potent interactions with their intended biological targets.

Selumetinib is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2. researchgate.netselleckchem.com It binds to an allosteric site on the MEK enzymes, preventing their phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2. researchgate.net This effectively blocks the entire RAS/RAF/MEK/ERK signaling cascade, which is a critical pathway for cell proliferation and survival in many cancers. researchgate.net The binding affinities of Selumetinib for its targets are summarized below:

| Target | Binding Affinity |

| MEK1 | IC50: 14 nM |

| MEK2 | Kd: 530 nM |

| ERK1/2 Phosphorylation | IC50: 10 nM |

Binding affinity of Selumetinib for its primary biological targets.

Lifirafenib is a potent inhibitor of the RAF family of kinases (A-RAF, B-RAF, and C-RAF) and EGFR. nih.gov It exhibits potent, reversible inhibition of wild-type and mutated forms of these kinases, including BRAF V600E. nih.gov The IC50 values for Lifirafenib against its key targets are as follows:

| Target | IC50 (nM) |

| BRAF V600E | 23 chemicalbook.com |

| EGFR | 29 chemicalbook.com |

| EGFR T790M/L858R mutant | 495 chemicalbook.com |

| VEGFR2 | 108 nih.gov |

Inhibitory activity of Lifirafenib against various kinases.

The ability of these drugs to potently and selectively inhibit their targets is a testament to the rational drug design principles that leverage the unique properties of building blocks like this compound.

Consideration as a Bioisostere for Alcohol, Thiol, or Amine Groups

Bioisosterism, the replacement of a functional group within a bioactive molecule with another group of similar physical or chemical properties, is a cornerstone of drug design. sci-hub.sebenthamscience.com The goal is to modulate the molecule's properties to improve efficacy, reduce toxicity, or alter its pharmacokinetic profile. Fluorine and fluorinated groups are versatile bioisosteres due to their unique electronic properties and relatively small size. acs.org

The substitution of a hydroxyl group with a fluorine atom or a fluorinated moiety can:

Evaluate Hydrogen Bonding: It helps in probing the requirements of a binding site, determining whether a hydrogen bond donor or acceptor is crucial for affinity. nih.gov

Improve Metabolic Stability: It can block sites of metabolic oxidation. researchgate.net

Enhance Permeability: By reducing polarity, it can improve passive permeation through biological membranes. nih.gov

Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers, like amine groups. sci-hub.seresearchgate.net

The table below illustrates the comparative properties of functional groups and their fluorinated bioisosteres, providing a rationale for their use in drug design.

| Functional Group | Bioisosteric Replacement | Key Property Changes & Rationale |

| Hydroxyl (-OH) | Fluorine (-F) | Removes H-bond donor capability, acts as a weak H-bond acceptor, increases lipophilicity, blocks oxidation. acs.orgnih.gov |

| Thiol (-SH) | Difluoromethyl (-CHF2) | Mimics steric profile and potential for polar interactions, enhances metabolic stability against oxidation. tandfonline.com |

| Amine (-NH2) | Fluorinated Amine | Reduces basicity (pKa), which can decrease unwanted interactions (e.g., with the hERG channel) and improve oral absorption. sci-hub.seacs.orgresearchgate.net |

This table is generated based on established principles in medicinal chemistry to illustrate the concept of bioisosterism.

Catalysis in Pharmaceutical Synthesis

While this compound is not typically a catalyst itself, it is a crucial precursor for synthesizing ligands and more complex molecules used in catalysis. Chiral 1,2-diamines are foundational scaffolds for a wide range of organocatalysts and ligands in asymmetric metal catalysis. mdpi.comua.esresearchgate.net The introduction of fluorine atoms onto the benzene ring of this diamine allows for the fine-tuning of the electronic and steric properties of the resulting catalysts. This can influence the catalyst's activity, selectivity, and stability in reactions crucial for producing pharmaceutical intermediates.

Application of Difluorinated Amines in Drug Design

The application of difluorinated amines, and aromatic amines like this compound, is a prominent strategy in modern drug discovery. enamine.net The incorporation of fluorine can profoundly affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, in addition to its primary pharmacological activity. nih.govresearchgate.net

One of the most significant effects of introducing fluorine atoms onto an aromatic ring adjacent to an amine group is the modulation of basicity (pKa). researchgate.net Aromatic amines are common in many drug classes, but their basicity can lead to issues such as rapid metabolism, poor membrane permeability, or off-target effects like hERG channel inhibition. The strong electron-withdrawing nature of the two fluorine atoms in the 3,5-difluoro substitution pattern substantially reduces the pKa of the amino groups.

This pKa reduction can be highly beneficial:

Improved Bioavailability: By reducing the extent of protonation at physiological pH, the molecule may exhibit increased lipophilicity and better membrane permeability, leading to improved oral absorption. researchgate.net

Increased Metabolic Stability: The C-F bond is very strong, and fluorination can shield adjacent positions from metabolic attack by enzymes like cytochrome P450s. enamine.net

Enhanced Target Affinity: The altered electronic distribution and conformational preferences imparted by fluorine can lead to more potent and selective binding to the biological target. acs.orgresearchgate.net

The research findings below highlight the impact of fluorination on molecular properties relevant to drug design.

| Compound/Fragment | Observation | Implication in Drug Design | Reference |

| 5-fluoro analogue of lamivudine (B182088) (Emtricitabine) | Consistently 4- to 10-fold more potent as an HIV-1 inhibitor. | Strategic fluorine placement can significantly enhance intrinsic potency. | nih.gov |

| Fluorinated Amines | The pKa-lowering effect is often used to modulate physicochemical properties. | Can improve metabolic stability and membrane permeability by controlling the ionization state. | sci-hub.se |

| General Fluorinated Compounds | 18 of 38 small-molecule drugs approved by the FDA in 2018 contained fluorine. | Demonstrates the prevalence and success of fluorination strategies in developing new medicines. | researchgate.net |

This table presents selected research findings on the effects of fluorination in medicinal chemistry.

Advanced Characterization and Spectroscopic Analysis of 3,5 Difluorobenzene 1,2 Diamine and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a cornerstone of chemical analysis, offering deep insights into the molecular structure and bonding of 3,5-Difluorobenzene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the substitution pattern of fluorine atoms on the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For aromatic compounds, the chemical shifts and coupling constants are indicative of the substituent positions. In a related compound, 1-bromo-3,5-difluorobenzene, the proton signals appear in specific regions of the spectrum. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling. Data for similar difluorobenzene isomers, such as 1,2-difluorobenzene (B135520) and 1,3-difluorobenzene, show distinct chemical shifts for the fluorine-substituted carbons. chemicalbook.comchemicalbook.com

¹⁹F NMR: ¹⁹F NMR is particularly powerful for fluorinated organic compounds. It provides direct information about the chemical environment of the fluorine atoms. For instance, in 1,2-difluorobenzene and 1,3-difluoro-benzene, the fluorine atoms exhibit specific chemical shifts that are sensitive to their position on the aromatic ring. spectrabase.comspectrabase.com

Interactive Table: NMR Data for Difluorobenzene Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |

| 1,2-Difluorobenzene | ¹H | 7.124, 7.053 | - | CDCl₃ |

| 1,3-Difluorobenzene | ¹H | 7.27, 7.05-6.63 | - | CDCl₃ |

| 1,2-Difluorobenzene | ¹³C | Data not specified | Data not specified | Data not specified |

| 1,3-Difluorobenzene | ¹³C | Data not specified | Data not specified | Data not specified |

| 1,2-Difluorobenzene | ¹⁹F | Data not specified | Data not specified | n-Hexane |

| 1,3-Difluorobenzene | ¹⁹F | Data not specified | Data not specified | Data not specified |

Specific NMR data for this compound was not available in the search results. Data for related difluorobenzene isomers is presented for illustrative purposes. chemicalbook.comspectrabase.comspectrabase.comchemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational bands include:

N-H Stretching: The two amine groups give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond typically appears in the 1250-1350 cm⁻¹ range. bas.bg

C-F Stretching: The strong carbon-fluorine bond vibrations are observed in the 1000-1400 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring are also present.

A comprehensive FT-IR spectral library, such as the Aldrich FT-IR Collection, serves as a valuable resource for comparing and identifying the spectra of pure compounds. thermofisher.com

Interactive Table: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine | N-H Stretch | 3300-3500 |

| Aromatic Amine | C-N Stretch | 1250-1350 |

| Aryl Fluoride (B91410) | C-F Stretch | 1000-1400 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

This table presents typical ranges for the indicated functional groups. bas.bg

Mass Spectrometry (MS) and High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Mass Spectrometry (MS): The mass spectrum of a related compound, 1,3-difluorobenzene, shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of approximately 144.12, corresponding to its molecular weight. nih.govsigmaaldrich.com The fragmentation pattern would provide further structural clues.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS): HR-LCMS combines the separation power of liquid chromatography with the high mass accuracy of a high-resolution mass spectrometer. This technique is crucial for identifying compounds in complex mixtures and confirming their elemental composition. HR-LCMS analysis can provide the exact mass of this compound, which is calculated to be 144.04990452 Da. nih.gov This high level of accuracy helps to distinguish between compounds with the same nominal mass. The technique has been successfully used to identify a wide range of phytochemicals in plant extracts. ijper.org

Interactive Table: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Reference |

| MS | Molecular Weight | 144.12 g/mol | nih.govsigmaaldrich.com |

| HR-LCMS | Exact Mass | 144.04990452 Da | nih.gov |

The molecular weight and exact mass are computed values.

UV-Vis Spectroscopy in Related Compound Studies

Interactive Table: UV-Vis Absorption Data for Related Aromatic Diamines

| Compound Type | λmax (nm) | Transition |

| Aromatic Diamine Derivative | 305 | π-π |

| Aromatic Diamine Derivative | 310 | π-π |

Data is based on studies of related aromatic diamine compounds. researchgate.netresearchgate.net

Circular Dichroism in Related Compound Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, derivatives of this compound can be made chiral. CD spectroscopy would be essential for characterizing the stereochemistry of such chiral derivatives. The synthesis of chiral 1,2-diamines is an area of significant research interest due to their applications as chiral ligands and organocatalysts. ua.es

Crystallographic Studies

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. While specific crystallographic data for this compound was not found, studies on related fluorinated organic compounds provide a framework for what to expect. rsc.org Crystallographic analysis would determine parameters such as the crystal system, space group, and precise bond lengths and angles of this compound.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and crystal packing, which is fundamental to understanding a molecule's structure and interactions. nih.gov While a specific crystal structure for this compound is not detailed in the available literature, analysis of its close derivatives, such as 4-amino-3,5-difluorobenzonitrile (B171853) and ethyl 4-amino-3,5-difluorobenzoate, offers significant insight into the expected structural characteristics.